N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE
Description
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a thiophene ring
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-15-9-12(16(20)25-15)18(24)21-11-7-5-10(6-8-11)17-22-13-3-1-2-4-14(13)23-17/h1-9H,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWOPHFJNSRHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by reacting ortho-phenylenediamine with benzaldehyde using an oxidizing agent like sodium metabisulfite.
Attachment of Phenyl Group: The benzimidazole derivative is then reacted with a phenyl halide under basic conditions to form the N-phenylbenzimidazole intermediate.
Formation of Thiophene Ring: The thiophene ring is introduced by reacting the intermediate with 2,5-dichlorothiophene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The thiophene ring makes this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a molecular probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[4-(1H-Benzimidazol-2-yl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a thiophene ring.
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-amine: Similar structure but with a dihydrobenzodiazole ring.
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of both a benzimidazole moiety and a thiophene ring, which confer distinct electronic and biological properties .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H12Cl2N4OS
- Molecular Weight : 375.26 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : Similar compounds have shown promising results as inhibitors of Src family kinases (SFKs), which are implicated in cancer progression. This suggests that this compound may exert anti-cancer effects by targeting these kinases .
- Antimicrobial Activity : Benzimidazole derivatives are known for their antimicrobial properties. This compound may exhibit similar activity against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that compounds containing benzodiazole moieties can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Biological Activity Data
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound in a xenograft model of human pancreatic cancer. The compound was administered orally and demonstrated significant tumor growth inhibition compared to control groups. The mechanism was linked to the downregulation of SFK activity, leading to reduced cell proliferation and increased apoptosis .
Case Study 2: Antimicrobial Properties
In vitro testing revealed that the compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential for development as a new antimicrobial agent.
Case Study 3: Anti-inflammatory Effects
Research conducted on the anti-inflammatory properties showed that the compound could significantly inhibit the production of pro-inflammatory cytokines in macrophage cultures. This effect was attributed to its ability to interfere with NF-kB signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2,5-dichlorothiophene-3-carboxamide?
- Methodology :
- Benzimidazole Formation : Condense o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid) to form the benzodiazole core .
- Functionalization : Attach the 2,5-dichlorothiophene-3-carboxamide group via amide coupling using reagents like EDCl/HOBt or DCC in anhydrous DMF .
- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray Crystallography : For definitive structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Spectroscopy : Use FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm) and UV-Vis to assess electronic transitions influenced by the dichlorothiophene moiety .
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to predict molecular orbitals and electrostatic potential surfaces .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Strategy :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PARP-1 or EGFR). Focus on optimizing π-π stacking (benzodiazole-thiophene) and halogen bonding (Cl groups) .
- QSAR Studies : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Troubleshooting :
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .
- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays to exclude assay-specific artifacts .
- Target Engagement : Confirm direct binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can crystallography address challenges in resolving the compound’s polymorphic forms?
- Advanced Techniques :
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve twinned crystals or weak diffraction .
- Dynamic Studies : Perform variable-temperature XRD to study phase transitions and solvent-dependent polymorphism .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
